molecular formula C3H4BrCl B3031548 3-Bromo-2-chloroprop-1-ene CAS No. 4860-96-2

3-Bromo-2-chloroprop-1-ene

Cat. No. B3031548
CAS RN: 4860-96-2
M. Wt: 155.42 g/mol
InChI Key: MAYPXMSOHAQNPB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroprop-1-ene is a chemical compound that is widely used in scientific research. It is also known as BCPE, and its chemical formula is C3H4BrCl. This compound is a colorless liquid with a pungent odor, and it is highly reactive due to the presence of a double bond between carbon and chlorine atoms.

Scientific Research Applications

Organolithium Reagent Synthesis

3-Chloro-1-lithiopropene can be generated from 1-bromo-3-chloropropene using t-BuLi. This reagent, although unstable, can react with alkylboronic esters to produce rearrangement products, which upon oxidation yield 3-alkylprop-1-en-3-ols. This synthesis is applicable for a wide range of alkyl groups, demonstrating the versatility of organoborane chemistry (Smith, Elliott, & Jones, 2013).

Carbonyl Propargylation and Allenylation

3-Bromoprop-1-yne, a derivative of 3-Bromo-2-chloroprop-1-ene, can be used in carbonyl propargylation with tin(II) chloride and tetrabutylammonium bromide in water. This process produces 1-substituted but-3-yn-1-ols, while its chloro analog causes carbonyl allenylation, leading to the formation of 1-substituted buta-2,3-dien-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).

Alkylation of Aromatic Hydrocarbons

2-Bromo-2-phenyl-gem-dichlorocyclopropane can be used for the alkylation of aromatic hydrocarbons. This process yields 2-aryl-3-phenyl-1,1-dichloroprop-1-enes, with the product yield dependent on the substituents in the aromatic ring. The reaction efficiency is enhanced under microwave irradiation compared to thermal heating (Kurbankulieva, Kazakova, Spirikhin, & Zlotskii, 2013).

Organometalloidal Complexes

3-Chloroprop-1-ene reacts with various metal complexes to form σ- and π-silylallyl complexes of metals like Mn, Fe, Co, Ni, Mo, Pd, and W. This involves salt elimination and oxidative addition reactions, offering insights into the preparation of silylallyl substituted compounds (Pannell, Lappert, & Stanley, 1976).

Photodissociation Studies

The photodissociation of 1-bromo-3-chloropropane reveals insights into molecular dynamics. The study of bromine fragments produced via C-Br bond dissociation provides details on the dynamics of molecules with multiple chromophores (Wei, Wang, Zheng, Zhao, & Zhang, 2008).

Quantum-Chemical Kinetic Study

The thermal decomposition of 1-bromo-3-chloropropane has been investigated through quantum-chemical calculations. Understanding the molecular properties and reaction rates provides essential data for chemical reaction modeling (Bracco, Tucceri, Badenes, & Cobos, 2022).

Mechanism of Action

Target of Action

3-Bromo-2-chloroprop-1-ene is a halogenated alkene, and its primary targets are likely to be biological macromolecules such as proteins and nucleic acids . The compound can interact with these targets through various chemical reactions, potentially altering their structure and function.

Mode of Action

For instance, it could participate in addition reactions with biological nucleophiles, such as the amino groups of proteins or the hydroxyl groups of nucleic acids . This could result in the formation of covalent bonds, potentially altering the structure and function of these macromolecules.

Biochemical Pathways

For example, if it reacts with enzymes, it could inhibit their activity, disrupting the biochemical pathways they are involved in .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be readily absorbed and distributed throughout the body . Its metabolism could involve reactions with cellular nucleophiles, potentially leading to the formation of metabolites with different properties .

Result of Action

Its potential reactivity with biological macromolecules could lead to a variety of effects, depending on the specific targets and the nature of the resulting modifications . For example, it could cause protein dysfunction, DNA damage, or other cellular disturbances.

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. For instance, its reactivity could be affected by the pH and temperature of its environment . Additionally, the presence of other reactive species could influence its behavior, potentially leading to the formation of different products .

properties

IUPAC Name

3-bromo-2-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPXMSOHAQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284192
Record name 3-bromo-2-chloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4860-96-2
Record name NSC36182
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Record name 3-bromo-2-chloroprop-1-ene
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URL https://comptox.epa.gov/dashboard/DTXSID10284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroprop-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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